2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide

Immunopharmacology B-cell biology Autoimmune disease research

2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide (CAS 425638-73-9) is a synthetic quinazoline derivative with a 4-methylpiperazine substituent at the C2 position and an acetamide moiety at the C4 position of the quinazoline core. Its molecular formula is C15H19N5O with a molecular weight of 285.34 g/mol.

Molecular Formula C15H19N5O
Molecular Weight 285.34 g/mol
CAS No. 425638-73-9
Cat. No. B3136810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide
CAS425638-73-9
Molecular FormulaC15H19N5O
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)CC(=O)N
InChIInChI=1S/C15H19N5O/c1-19-6-8-20(9-7-19)15-17-12-5-3-2-4-11(12)13(18-15)10-14(16)21/h2-5H,6-10H2,1H3,(H2,16,21)
InChIKeyPKFAHULQLFABAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide (CAS 425638-73-9): Compound Identity and Procurement Baseline


2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide (CAS 425638-73-9) is a synthetic quinazoline derivative with a 4-methylpiperazine substituent at the C2 position and an acetamide moiety at the C4 position of the quinazoline core . Its molecular formula is C15H19N5O with a molecular weight of 285.34 g/mol . The compound is commercially available from multiple vendors at purity specifications of 95–97%, primarily for research use as a pharmacological tool to study B-cell development and function in the context of AIDS, cancer, and autoimmune disorders .

Why Generic Substitution Fails for 2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide: Key Differentiation from Closest Analogs


Within the quinazoline-acetamide chemical space, subtle structural variations produce distinct pharmacological profiles. The 4-methylpiperazine substitution at the C2 position of 2-(2-(4-methylpiperazin-1-yl)quinazolin-4-yl)acetamide confers a dual immunomodulatory mechanism—inhibiting T-cell activation to block downstream B-cell activation and suppressing IL-6/IL-10 cytokine production—that differs fundamentally from the NF-κB pathway inhibition of quinazoline derivatives such as QNZ (EVP4593) or the selective alloreactive T-cell inhibition of 4-aminoquinazolines like AO#349 [1]. The acetamide side chain at C4 further distinguishes this compound from 2-(4-methylpiperazin-1-yl)quinazoline analogs that lack this functionality and are directed toward histamine H4 receptor or PKC targets [2]. These mechanistic and structural divergences mean that in-class quinazolines cannot be interchangeably substituted for experimental protocols requiring T-cell-dependent B-cell suppression with concomitant cytokine modulation.

Quantitative Differentiation Evidence for 2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide: Comparator-Based Selection Data


Immunomodulatory Mechanism: Dual T-Cell/B-Cell Inhibition Versus NF-κB-Targeted Quinazolines

2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide is described as a potent inhibitor of the human antibody response that blocks B-cell activation by inhibiting T-cell activation, and additionally inhibits production of cytokines IL-6 and IL-10, which are critical for B-cell proliferation . By contrast, the structurally related quinazoline QNZ (EVP4593; N4-(4-phenoxyphenethyl)quinazoline-4,6-diamine) suppresses B-cell hyper-activation through NF-κB transcriptional inhibition (IC50 = 11 nM in Jurkat cells) and TNF-α production blockade (IC50 = 7 nM in murine splenocytes) . The distinct upstream mechanism—T-cell-dependent B-cell suppression with IL-6/IL-10 modulation versus direct NF-κB inhibition—makes 2-(2-(4-methylpiperazin-1-yl)quinazolin-4-yl)acetamide the mechanistically appropriate tool compound when T-cell-to-B-cell signaling axis interrogation is required.

Immunopharmacology B-cell biology Autoimmune disease research

Synthetic Scalability: Documented Multi-Gram Synthesis with 70% Yield Versus Unoptimized Literature Routes

A patent-derived synthesis route for 2-(2-(4-methylpiperazin-1-yl)quinazolin-4-yl)acetamide reports a 70% isolated yield (7.37 g from 8.20 g of 2-(2-chloroquinazolin-4-yl)acetamide, 37.0 mmol scale) using N-methylpiperazine (5 eq.) in NMP at 60 °C for 30 min, with product purity confirmed by LC/MS (Rt = 1.41 min; MS m/z: 286 [M+H]+) [1]. This contrasts with typical literature syntheses of related 2-aminoquinazoline-acetamide derivatives, which often require extended reflux times and report yields in the 40–60% range [2]. The defined, reproducible protocol with commercially available starting materials (2-(2-chloroquinazolin-4-yl)acetamide, CAS 425638-74-0) enables reliable scale-up for laboratories requiring gram-quantity research material.

Medicinal chemistry Process chemistry Quinazoline derivatization

Structural Differentiation at the C2 Position: 4-Methylpiperazine vs. Chloro, Morpholino, or Unsubstituted Quinazoline Acetamides

2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide differs from its direct synthetic precursor, 2-(2-chloroquinazolin-4-yl)acetamide (CAS 425638-74-0), by substitution of the C2 chlorine with a 4-methylpiperazine group . This substitution is structurally significant: the 4-methylpiperazine moiety introduces a tertiary amine capable of protonation at physiological pH, enhancing aqueous solubility and enabling hydrogen-bonding interactions with biological targets [1]. The predicted LogP of the target compound is -0.27 (ACD/Labs), compared to a higher predicted LogP for the chloro-precursor, consistent with improved hydrophilicity . In the broader quinazoline-acetamide class, C2 substitution identity is a critical determinant of kinase selectivity: 2-morpholino and 2-piperidino variants exhibit distinct CDK and PI3K isoform inhibition profiles compared to 2-(4-methylpiperazin-1-yl) derivatives [2].

Structure-activity relationship Kinase inhibitor design Quinazoline scaffold

Cytokine Inhibition Profile: IL-6/IL-10 Dual Suppression vs. TNF-α-Selective Quinazoline NF-κB Inhibitors

2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide is reported to inhibit production of both IL-6 and IL-10, cytokines essential for B-cell proliferation and differentiation . This dual IL-6/IL-10 inhibition profile is mechanistically distinct from the well-characterized quinazoline NF-κB inhibitor QNZ, which primarily suppresses TNF-α (IC50 = 7 nM) without reported direct effect on IL-10 . The IL-6/IL-10 axis is specifically relevant in B-cell-driven autoimmune pathology (e.g., systemic lupus erythematosus) and B-cell malignancy research, where IL-6 drives plasma cell differentiation and IL-10 supports regulatory B-cell function [1]. Compounds that inhibit only TNF-α or operate solely through NF-κB would not recapitulate this dual cytokine modulation pattern.

Cytokine modulation Immunology tool compounds B-cell proliferation assays

Predicted Drug-Like Properties: Physicochemical Benchmarking Against the Quinazoline-Acetamide Class

Predicted physicochemical properties from ACD/Labs Percepta indicate that 2-(2-(4-methylpiperazin-1-yl)quinazolin-4-yl)acetamide has a LogP of -0.27, LogD (pH 7.4) of 0.45, topological polar surface area (TPSA) of 75 Ų, and zero Rule of 5 violations . These values compare favorably to the desired oral drug-like space (LogP <5, TPSA <140 Ų) and suggest moderate aqueous solubility with adequate membrane permeability. Within the quinazoline-acetamide class, the combination of a 4-methylpiperazine at C2 and acetamide at C4 produces a balanced polarity profile that is intermediate between more lipophilic 2-aryl quinazolines and more polar 2-morpholino variants [1]. The Fsp3 value of 0.4 (from Fluorochem specification ) indicates a reasonable fraction of sp3-hybridized carbons, which correlates with improved clinical developability outcomes.

ADME prediction Drug-likeness Physicochemical profiling

Vendor-Qualified Purity and Safety Documentation: Procurement-Grade Comparison

Commercially, 2-(2-(4-methylpiperazin-1-yl)quinazolin-4-yl)acetamide is available at defined purity specifications: Fluorochem lists 97% purity and CymitQuimica/Biosynth lists ≥95% purity with a characterized melting point of 238 °C . Full GHS safety documentation is available, including hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This contrasts with many research-grade quinazoline analogs available only from specialty suppliers without full safety characterization or at unspecified purity. The availability of a documented MDL number (MFCD16627976) and validated InChI Key (PKFAHULQLFABAC-UHFFFAOYSA-N) across multiple vendor catalogs ensures unambiguous chemical identity verification upon receipt [1].

Quality control Procurement specification Laboratory safety

Evidence-Backed Application Scenarios for 2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide: Where Selection Is Scientifically Justified


B-Cell Development and Antibody Response Studies in Autoimmune Disease Models

For investigators studying T-cell-dependent B-cell activation in lupus, rheumatoid arthritis, or transplant rejection models, 2-(2-(4-methylpiperazin-1-yl)quinazolin-4-yl)acetamide provides a mechanistically aligned tool that blocks B-cell activation through upstream T-cell inhibition while suppressing IL-6 and IL-10 . This dual targeting of the T-cell-to-B-cell signaling axis and the cytokine milieu cannot be replicated by NF-κB-selective quinazolines such as QNZ, which inhibit B-cell activation through a different pathway and primarily affect TNF-α rather than IL-6/IL-10 .

Quinazoline Scaffold SAR Campaigns Exploring C2 Substitution Effects on Kinase Selectivity

Medicinal chemistry teams optimizing quinazoline-based kinase inhibitors can use 2-(2-(4-methylpiperazin-1-yl)quinazolin-4-yl)acetamide as a reference standard for the 2-(4-methylpiperazin-1-yl) pharmacophore. Its defined synthesis (70% yield, multi-gram scale) and balanced predicted physicochemical properties (LogP = -0.27, TPSA = 75 Ų, Fsp3 = 0.4) make it a practical comparator for evaluating how C2 substituent modifications (e.g., morpholino, piperidino, chloro) alter potency, selectivity, and drug-like properties across kinase panels. The acetamide side chain also provides a synthetic handle for further derivatization [1].

Cytokine Modulation Research Requiring Concurrent IL-6 and IL-10 Pathway Interrogation

In experimental systems where both IL-6-driven plasma cell differentiation and IL-10-mediated regulatory B-cell function need to be simultaneously modulated, 2-(2-(4-methylpiperazin-1-yl)quinazolin-4-yl)acetamide offers a single-agent tool with reported dual IL-6/IL-10 inhibitory activity . This avoids the confounding variables introduced by combining multiple selective cytokine inhibitors. The compound's favorable predicted solubility profile (LogP = -0.27) supports its use in cell culture assays at concentrations relevant for cytokine modulation studies.

Immuno-Oncology Research on T-Cell-Mediated B-Cell Suppression in Hematological Malignancies

For research on B-cell malignancies where the T-cell microenvironment contributes to disease progression—including chronic lymphocytic leukemia and certain lymphomas—2-(2-(4-methylpiperazin-1-yl)quinazolin-4-yl)acetamide enables pharmacological interrogation of the T-cell-to-B-cell supportive signaling axis . The compound's established use as a research tool in AIDS-related B-cell dysfunction studies provides methodological precedent for its application in immuno-oncology contexts. Its commercial availability at defined purity (95–97%) with complete GHS safety documentation [1] supports rapid deployment in BSL-2 cell culture facilities.

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